N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
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Overview
Description
“N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a chemical compound with a molecular formula of C23H23N7O2 and a molecular weight of 429.484. It is a derivative of triazolothiadiazine, a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine . These compounds are of prime importance due to their extensive therapeutic uses .
Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various spectroscopic techniques. For instance, the 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Physical And Chemical Properties Analysis
The compound is light blue and amorphous . The 1H-NMR spectra showed signals near δ 9.7-9.8 and 9.4-9.5 ppm, assignable to the pyrimidine and the triazole proton, respectively .Scientific Research Applications
Radioligand Imaging in PET Scans
A novel series of 2-phenylpyrazolo[1,5-a]pyrimidineacetamides, which are closely related to the compound , have been reported as selective ligands for the translocator protein (18 kDa). These compounds, including DPA-714, are designed with fluorine atoms, allowing labeling with fluorine-18 for in vivo imaging using positron emission tomography (PET) (Dollé et al., 2008).
Anticancer and Antiproliferative Properties
Modifications of triazolo[1,5-a]pyridin-2-yl acetamides, similar in structure to the queried compound, have been investigated for anticancer effects. These compounds exhibit remarkable anticancer effects, and modifications to their structure can result in potent antiproliferative activities and reduced toxicity (Xiao-meng Wang et al., 2015).
Antimicrobial Activity
Compounds containing triazole units, similar to the core structure of the compound , have demonstrated potent inhibitory activities against various bacterial strains. This suggests their potential as effective antimicrobial agents (Sanad et al., 2021).
Antioxidant Activity
Derivatives of 3-[(4-methoxyphenyl)amino]propanehydrazide, closely related to the compound , have been synthesized and tested for antioxidant activity. Some of these derivatives showed antioxidant activity higher than ascorbic acid, indicating their potential as effective antioxidants (Tumosienė et al., 2020).
Synthesis of Novel Compounds with Biological Activity
The compound can be used as a building block for synthesizing various novel compounds with potential biological activities, such as anticancer, antimicrobial, and anti-inflammatory properties (Riyadh, 2011).
Future Directions
Triazolothiadiazine derivatives have profound importance in drug design, discovery, and development . They have been found to have diverse pharmacological activities, including anticancer, antimicrobial, analgesic and anti-inflammatory, antioxidant, antiviral, enzyme inhibitors, and antitubercular agents . Therefore, the development of new biologically active entities for the rational design and development of new target-oriented 1,2,4-triazolo-based drugs for the treatment of multifunctional diseases is a promising future direction .
properties
IUPAC Name |
N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15FN6O2S/c1-28-15-8-6-14(7-9-15)26-18-17(24-25-26)19(22-11-21-18)29-10-16(27)23-13-4-2-12(20)3-5-13/h2-9,11H,10H2,1H3,(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QQWLGDRWKWUGLB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4=CC=C(C=C4)F)N=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15FN6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide |
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